molecular formula C8H11N3O B172573 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone CAS No. 116802-66-5

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone

Cat. No.: B172573
CAS No.: 116802-66-5
M. Wt: 165.19 g/mol
InChI Key: GPRWMSVIDJJDLK-UHFFFAOYSA-N
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Scientific Research Applications

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for “2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone” was not found, similar compounds have shown inhibitory activities against cancer cell lines. For instance, some 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone typically involves the reaction of cyclopentanone with 1H-1,2,4-triazole in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds via nucleophilic substitution, where the triazole ring attacks the carbonyl carbon of cyclopentanone, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone is unique due to its combination of a cyclopentanone ring and a triazole moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-3-1-2-7(8)4-11-6-9-5-10-11/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRWMSVIDJJDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559226
Record name 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116802-66-5
Record name 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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